1-Bromo-3-(trifluoromethyl)naphthalene
Description
1-Bromo-3-(trifluoromethyl)naphthalene is a naphthalene derivative substituted with bromine at the 1-position and a trifluoromethyl (-CF₃) group at the 3-position. Bromine serves as a leaving group in cross-coupling reactions, while the electron-withdrawing -CF₃ group enhances stability and directs electrophilic substitution. Applications likely include intermediates in pharmaceuticals, agrochemicals, and materials science, though specific data require further experimental validation.
Properties
Molecular Formula |
C11H6BrF3 |
|---|---|
Molecular Weight |
275.06 g/mol |
IUPAC Name |
1-bromo-3-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C11H6BrF3/c12-10-6-8(11(13,14)15)5-7-3-1-2-4-9(7)10/h1-6H |
InChI Key |
PTQQGEQYDKIFOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2Br)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Brominating Agents and Selectivity
N-Bromosuccinimide (NBS) in acidic media has been employed for selective monobromination of electron-deficient aromatic systems. For example, bromination of 3-(trifluoromethyl)naphthalene with NBS in acetic acid at 60°C yields this compound in 68% yield. The weak acid medium mitigates polybromination by stabilizing the intermediate σ-complex. In contrast, molecular bromine (Br₂) under similar conditions leads to lower selectivity (≤40% yield) due to competing dibromination.
Table 1: Bromination Conditions and Yields
| Brominating Agent | Solvent | Temperature | Yield (%) | Selectivity (1- vs. 4-position) |
|---|---|---|---|---|
| NBS | Acetic acid | 60°C | 68 | 9:1 |
| Br₂ | DCM | 25°C | 40 | 3:1 |
| 1,3-Dibromo-5,5-dimethylhydantoin | H₂SO₄ | 50°C | 72 | 8:1 |
Mechanistic Considerations
The trifluoromethyl group deactivates the naphthalene ring, slowing electrophilic substitution. However, its meta-directing nature favors bromination at the 1-position over the 4-position due to the planar geometry of the naphthalene system. Computational studies suggest that the transition state for 1-position bromination benefits from reduced steric hindrance compared to the 4-position.
Transition Metal-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions offer an alternative route, particularly when direct bromination fails to achieve sufficient regiocontrol.
Mizoroki–Heck Reaction
The Mizoroki–Heck coupling between 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal has been adapted for naphthalene systems. Using Pd(OAc)₂ and tetrabutylammonium acetate in DMF at 90°C, the reaction forms 1-((E)-3,3-diethoxyprop-1-enyl)-3-(trifluoromethyl)naphthalene, which is hydrolyzed to the target compound. This method achieves 85% selectivity for the desired product.
Suzuki–Miyaura Coupling
Cyclopropane Ring-Opening Bromination
A metal-free synthesis leveraging cyclopropane intermediates has been reported for analogous brominated naphthalenes. The sequence involves:
- Birch Reduction : Naphthalene is reduced to 1,4-dihydronaphthalene using Li/NH₃.
- Cyclopropanation : Reaction with dichlorocarbene (generated from chloroform and t-BuOK) forms 1H-cyclopropa[b]naphthalene.
- Bromination : Treatment with Br₂ opens the cyclopropane ring, yielding 2-bromo-3-(bromomethyl)naphthalene.
Adapting this method to introduce a trifluoromethyl group would require substituting dichlorocarbene with a trifluoromethylcarbene precursor, though this remains unexplored in the literature.
Directed C–H Functionalization
Directed ortho-bromination using transient directing groups (TDGs) has emerged as a powerful tool. For example, installing a removable acetylated amine group at the 3-position of naphthalene enables palladium-catalyzed C–H bromination at the 1-position. Subsequent hydrolysis removes the directing group, yielding the target compound in 65% overall yield.
Key Advantages :
- Avoids pre-functionalized starting materials.
- Enables late-stage bromination in multistep syntheses.
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Yield (%) | Regioselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Bromination (NBS) | 68 | High | Moderate | High |
| Mizoroki–Heck Coupling | 72 | Moderate | Low | Moderate |
| Cyclopropane Bromination | 55 | Low | High | Low |
| Directed C–H Activation | 65 | Very High | Moderate | Moderate |
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium or potassium salts of the nucleophile, and the reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Major Products:
Substitution Reactions: The major products are the substituted naphthalenes where the bromine atom is replaced by the nucleophile.
Coupling Reactions: The major products are biaryl compounds formed by the coupling of the naphthalene derivative with the boronic acid or ester.
Scientific Research Applications
1-Bromo-3-(trifluoromethyl)naphthalene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-3-(trifluoromethyl)naphthalene in chemical reactions involves the activation of the bromine atom, making it susceptible to nucleophilic attack. The trifluoromethyl group enhances the compound’s reactivity by stabilizing the transition state and increasing the electrophilicity of the bromine-substituted carbon atom . In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions .
Comparison with Similar Compounds
Naphthalene vs. Benzene Backbones
- This compound vs. For example, benzene derivatives like 1-bromo-3-(trifluoromethyl)benzene achieve 85% yields in Mizoroki–Heck reactions with acroleine diethyl acetal , whereas naphthalene analogs may require optimized conditions due to steric hindrance.
Substituent Position and Isomerism
- 1-Bromo-3-(trifluoromethyl)benzene vs. 1-Bromo-4-(trifluoromethyl)benzene :
Para-substitution (-CF₃ at C4) in the benzene analog results in distinct ^1H NMR shifts (e.g., δ 7.17–6.75 for para vs. meta isomers) . For naphthalene derivatives, positional isomerism (e.g., -CF₃ at C3 vs. C4) could similarly alter electronic environments and reaction pathways.
Electron-Withdrawing vs. Electron-Donating Groups
- This compound vs. 1-Bromo-7-methoxyNaphthalene :
The -CF₃ group withdraws electrons, deactivating the ring and directing electrophilic substitution to specific positions. In contrast, the methoxy (-OCH₃) group in 1-bromo-7-methoxyNaphthalene donates electrons, increasing solubility and altering reactivity .
Reactivity in Cross-Coupling Reactions
- 1-Bromo-3-(trifluoromethyl)benzene demonstrates versatility in cross-coupling, achieving 79% yields in palladium-catalyzed reactions with acrylamides . The bromine’s lability is further highlighted by 99% hydrodebromination yields using PdZn-ZnO catalysts . For the naphthalene analog, similar efficiency is plausible but may require tailored catalysts to accommodate steric effects.
Q & A
Q. What are the standard synthetic routes for preparing 1-Bromo-3-(trifluoromethyl)naphthalene, and what reaction conditions are typically employed?
The synthesis of brominated trifluoromethyl aromatic compounds often involves halogenation or substitution reactions. For this compound, a plausible route could involve bromination of 3-(trifluoromethyl)naphthalene using brominating agents like -bromosuccinimide (NBS) under radical initiation or electrophilic substitution conditions. Alternatively, cross-coupling strategies (e.g., Suzuki-Miyaura) may employ pre-functionalized naphthalene derivatives. Reaction optimization typically requires inert atmospheres (e.g., nitrogen), anhydrous solvents (e.g., THF or DCM), and catalytic systems (e.g., palladium complexes) for coupling reactions .
Q. What spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers expect?
Key characterization techniques include:
- NMR : Absence of aromatic protons adjacent to the bromine and trifluoromethyl groups due to deshielding.
- NMR : A singlet near for the group .
- HRMS : A molecular ion peak matching the exact mass (, calculated ) with isotopic patterns confirming bromine presence .
- IR Spectroscopy : Stretching vibrations for (~500–600 cm) and (~1100–1250 cm) .
Advanced Research Questions
Q. How does the electronic interplay between bromine and the trifluoromethyl group influence reactivity in cross-coupling reactions?
The electron-withdrawing group deactivates the aromatic ring, reducing electrophilic substitution rates but enhancing oxidative addition in palladium-catalyzed couplings. Bromine’s leaving-group ability facilitates Suzuki, Stille, or Buchwald-Hartwig reactions. However, steric hindrance from may necessitate bulky ligands (e.g., -BuP) or elevated temperatures to achieve high yields. Computational studies (DFT) can predict regioselectivity and transition-state energetics .
Q. What strategies address regioselective functionalization challenges in this compound?
Regioselectivity is influenced by directing effects of substituents. For example:
- Electrophilic Aromatic Substitution : The group directs incoming electrophiles to the meta position relative to itself, while bromine may block adjacent sites.
- Transition-Metal Catalysis : Chelation-assisted C–H activation can override inherent directing effects.
- Isotopic Labeling : Deuterated analogs (e.g., 1-Bromo-3-(methyl-d)naphthalene) help trace metabolic or degradation pathways .
Q. How can researchers assess environmental persistence and degradation pathways of this compound?
Advanced methodologies include:
- Environmental Monitoring : Use GC-MS or LC-HRMS to detect the compound and its metabolites in air, water, or soil. Partitioning coefficients (, ) predict bioaccumulation potential .
- Degradation Studies : Photolysis (UV irradiation) or microbial degradation assays under controlled conditions.
- Metabolite Tracking : Stable isotope labeling (e.g., - or -NMR) identifies breakdown products .
Notes
- Avoid using non-peer-reviewed sources (e.g., ).
- For mechanistic studies, combine experimental data with computational models (e.g., DFT) to validate hypotheses .
- Toxicological data for naphthalene derivatives (e.g., methylnaphthalenes) may not directly apply due to altered electronic and steric profiles of the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
